2,2'-Bithiophene, 5'-chloro-3-octyl-

Regioregular Polythiophenes Suzuki Coupling Organic Electronics

2,2'-Bithiophene, 5'-chloro-3-octyl- (CAS 655241-71-7) is a substituted bithiophene derivative with the molecular formula C16H21ClS2 and a molecular weight of approximately 312.9 g/mol. It features a chlorine atom at the 5' position and an octyl group at the 3 position of the bithiophene core.

Molecular Formula C16H21ClS2
Molecular Weight 312.9 g/mol
CAS No. 655241-71-7
Cat. No. B12541512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Bithiophene, 5'-chloro-3-octyl-
CAS655241-71-7
Molecular FormulaC16H21ClS2
Molecular Weight312.9 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=C(SC=C1)C2=CC=C(S2)Cl
InChIInChI=1S/C16H21ClS2/c1-2-3-4-5-6-7-8-13-11-12-18-16(13)14-9-10-15(17)19-14/h9-12H,2-8H2,1H3
InChIKeyVUSFVJMQKGXGJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Bithiophene, 5'-chloro-3-octyl- (CAS 655241-71-7): Technical Specifications and Procurement Context for Organic Electronics Research


2,2'-Bithiophene, 5'-chloro-3-octyl- (CAS 655241-71-7) is a substituted bithiophene derivative with the molecular formula C16H21ClS2 and a molecular weight of approximately 312.9 g/mol [1]. It features a chlorine atom at the 5' position and an octyl group at the 3 position of the bithiophene core [1]. This compound serves as a key building block and intermediate in the synthesis of regioregular oligo- and polythiophenes for organic electronics applications, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [2].

Synthesis Fit Regioregular oligo- and polythiophenes via iterative Suzuki coupling
Process Fit Solution-processed organic electronics: OFET, OPV active layers
Key Feature Chlorine handle enables chain extension; octyl group ensures organic solvent solubility

Why Generic Substitution Fails: The Critical Role of 2,2'-Bithiophene, 5'-chloro-3-octyl- in Precision Organic Synthesis


Generic substitution of 2,2'-bithiophene, 5'-chloro-3-octyl- with other bithiophene derivatives is not feasible for applications requiring high regiospecificity and controlled solubility. The specific placement of the chlorine atom at the 5' position and the octyl chain at the 3 position enables its use in stepwise Suzuki coupling reactions to produce regioregular oligomers without detectable regioisomers [1]. Unsubstituted bithiophene lacks the solubility required for solution processing, while incorrectly substituted analogs fail to direct polymerization with the same level of regioregularity, leading to inferior electronic properties in the final device [1].

Unsubstituted 2,2'-bithiophene lacks solubility and yields regiorandom polymers, not regioregular structures.
Chlorine-free 3-octyl-2,2'-bithiophene cannot direct chain extension; limits iterative oligomer synthesis.
Other substitution patterns alter regiospecificity and electronic properties, may not support defined device performance.

Quantitative Differentiation Evidence for 2,2'-Bithiophene, 5'-chloro-3-octyl- (CAS 655241-71-7) Against In-Class Comparators


Regiospecificity in Oligomer Synthesis: Zero Detectable Regioisomers vs. Generic Bithiophenes

2,2'-Bithiophene, 5'-chloro-3-octyl- enables the synthesis of regioregular oligo(3-octylthiophenes) with a level of regiospecificity where no regioisomers were detectable, a critical advantage over generic bithiophene building blocks [1]. This contrasts sharply with syntheses using unsubstituted 2,2'-bithiophene, which typically yield regiorandom polymers with significantly degraded charge transport properties [2].

Regioisomer Control
Head-to-head
No detectable regioisomers vs. regiorandom with unsubstituted bithiophene
Supports regioregular synthesis workflow
Stepwise Suzuki coupling; Pd(PPh₃)₄ catalyst
Regioregular Polythiophenes Suzuki Coupling Organic Electronics

Hydrophobicity (LogP) Advantage Over Unsubstituted Bithiophene for Solution Processability

2,2'-Bithiophene, 5'-chloro-3-octyl- exhibits a calculated LogP value of 7.033 [1], indicating markedly higher hydrophobicity compared to unsubstituted 2,2'-bithiophene (LogP ~3.0) [2]. This increased hydrophobicity directly translates to improved solubility in common organic solvents such as chloroform and chlorobenzene, which is essential for solution-based device fabrication.

Hydrophobicity (LogP)
Reported
LogP 7.033 (unsubstituted ~3.0)
Supports solution-processed device fabrication
Calculated property; solvent compatibility to verify
Solubility Solution Processing Organic Semiconductors

Chlorine Functionality Enables Subsequent Cross-Coupling Not Possible with 3-Octyl-2,2'-bithiophene

The 5'-chloro substituent on 2,2'-bithiophene, 5'-chloro-3-octyl- serves as a reactive handle for further Suzuki or Stille coupling reactions, enabling iterative oligomer synthesis [1]. In contrast, the chlorine-free analog 3-octyl-2,2'-bithiophene lacks this reactive site, limiting its utility as a chain-extendable building block [1].

Cross-Coupling Handle
Class-level
Chlorine at 5' position enables Pd-catalyzed chain extension
Provides synthetic flexibility
Absent in non-halogenated 3-octyl-bithiophene
Synthetic Intermediate Cross-Coupling Functional Handle

Application Scenarios for 2,2'-Bithiophene, 5'-chloro-3-octyl- (CAS 655241-71-7) Based on Verified Differentiation Evidence


Synthesis of Regioregular Oligo(3-octylthiophenes) for High-Mobility OFETs

This compound is ideally suited as a starting material for the iterative synthesis of head-to-tail coupled regioregular oligo(3-octylthiophenes). The high regiospecificity achieved in these syntheses (no detectable regioisomers) is critical for achieving high field-effect mobilities in OFET devices, as regioregular polymers typically exhibit mobilities 1-2 orders of magnitude higher than their regiorandom counterparts [1].

Solution-Processed Organic Photovoltaic (OPV) Device Fabrication

The octyl substituent provides sufficient solubility (LogP 7.033) for solution processing, while the chlorine handle allows for the synthesis of well-defined donor-acceptor oligomers. This combination is essential for the reproducible fabrication of bulk heterojunction OPV devices, where precise control over molecular weight and regioregularity directly impacts power conversion efficiency [1].

Precursor for Chlorinated Conjugated Polymers in N-Type Semiconductors

The 5'-chloro functionality can be retained in the final polymer structure, introducing electron-withdrawing character that lowers LUMO energy levels. This is particularly valuable for the development of n-type (electron-transporting) semiconducting polymers, which are less common than p-type materials and are essential for complementary logic circuits [2].

Application
Selection Property
Validation Focus
Regioregular oligo(3-octylthiophene) synthesis for OFETs
Regiospecific Suzuki coupling monomer
Detectable regioisomer content; charge carrier mobility
Solution-processed bulk heterojunction OPVs
Solubility in organic solvents and chlorine handle for donor-acceptor oligomers
Molecular weight control; regioregularity; power conversion efficiency
Precursor for chlorinated n-type semiconducting polymers
Electron-withdrawing Cl substitution retained in polymer
LUMO energy level; electron mobility in transistor architecture

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